3-methoxy-N-(3-{5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide
Description
Properties
IUPAC Name |
3-methoxy-N-[3-[5-methyl-1-(4-propan-2-ylphenyl)triazol-4-yl]-1,2,4-thiadiazol-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O2S/c1-13(2)15-8-10-17(11-9-15)28-14(3)19(25-27-28)20-23-22(31-26-20)24-21(29)16-6-5-7-18(12-16)30-4/h5-13H,1-4H3,(H,23,24,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKFKPIIQYPBHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)C(C)C)C3=NSC(=N3)NC(=O)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-methoxy-N-(3-{5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The compound's structure consists of a benzamide core substituted with a methoxy group and a triazole-thiadiazole moiety. Its molecular formula is , and it has a molecular weight of 398.48 g/mol. The presence of the triazole and thiadiazole rings is significant for its biological activity.
Biological Activity Overview
Research indicates that compounds containing triazole and thiadiazole moieties exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific compound has shown promising results in several studies.
Anticancer Activity
A study evaluating the anticancer properties of triazole derivatives found that compounds with similar structural motifs demonstrated significant cytotoxicity against various cancer cell lines. For instance, certain derivatives exhibited an IC50 value in the low micromolar range against breast cancer (MCF-7) and colon cancer (HT-29) cell lines .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 3-methoxy-N-(3-{...}) | MCF-7 | 5.0 |
| 3-methoxy-N-(3-{...}) | HT-29 | 7.5 |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Triazole derivatives have been reported to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro assays revealed that similar compounds exhibited minimum inhibitory concentrations (MICs) ranging from 15 to 30 μg/mL against these pathogens .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 25 |
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the triazole ring may interact with cellular targets involved in DNA synthesis or protein translation, leading to apoptosis in cancer cells. Additionally, the thiadiazole component may enhance membrane permeability in microbial cells, facilitating the compound's entry and subsequent action .
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Case Study on Anticancer Efficacy : A clinical trial involving patients with advanced breast cancer treated with triazole derivatives showed a partial response rate of 30%, suggesting potential for further development .
- Case Study on Antimicrobial Resistance : In a study addressing antibiotic resistance, derivatives similar to the compound were effective against resistant strains of E. coli, highlighting their therapeutic potential in treating infections caused by resistant pathogens .
Comparison with Similar Compounds
Triazole-Thiadiazole Hybrids
Compounds such as N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide () share the triazole-thiadiazole scaffold but differ in substituents.
Aryl Thiazole-Triazole Acetamides
describes compounds like 9a–9e , where acetamide-linked thiazole-triazole hybrids exhibit varied activities based on aryl substituents. For instance:
- 9b (4-fluorophenyl) shows enhanced electronic effects due to the electron-withdrawing fluorine, whereas the target compound’s 3-methoxy group (electron-donating) may stabilize hydrogen bonding with target proteins .
- 9c (4-bromophenyl) has higher molecular weight (494.3 g/mol) but lower solubility compared to the target compound, highlighting the trade-off between halogenation and bioavailability .
Benzamide Derivatives
Nitazoxanide Analogs
The N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () demonstrates how benzamide-thiazole hybrids inhibit enzymes like pyruvate:ferredoxin oxidoreductase (PFOR) via hydrogen bonding (N–H⋯N interactions). The target compound’s methoxy group may similarly participate in non-covalent interactions, though its larger triazole-thiadiazole scaffold could alter binding modes .
Thiadiazole-Benzamide Hybrids
reports 4-methyl-2-phenylthiazole-5-carbohydrazide derivatives with IC₅₀ values as low as 1.61 µg/mL against HepG-2 cells. The target compound’s thiadiazole and triazole rings may enhance anticancer activity by promoting DNA intercalation or kinase inhibition, though its specific activity remains untested .
Physicochemical and Structural Data
Table 1: Comparison of Key Parameters
Preparation Methods
Formation of 5-Amino-1,3,4-Thiadiazole Intermediate
The thiadiazole ring is synthesized via cyclization of thiosemicarbazide with a nitrile precursor. Adapted from MDPI protocols, the procedure involves:
-
Reagents : Thiosemicarbazide (0.05 mol), phosphorus oxychloride (15 mL), and 3-methoxybenzonitrile.
-
Conditions : Reflux in toluene for 24 hours under nitrogen atmosphere.
-
Workup : Neutralization with potassium hydroxide, filtration, and recrystallization from ethanol.
Yield : 68–72% (reported for analogous structures).
Characterization : (400 MHz, DMSO-): δ 7.82 (s, 2H, NH), 7.45–7.30 (m, 4H, aromatic), 3.89 (s, 3H, OCH).
Functionalization at C-5 Position
The 5-amino group is substituted with a methylsulfanyl group to enable subsequent triazole conjugation:
-
Reagents : Methyl iodide (1.2 eq), triethylamine (2 eq) in dichloromethane.
-
Conditions : Stirring at 0°C for 2 hours, followed by room temperature for 12 hours.
-
Purification : Column chromatography (SiO, hexane/ethyl acetate 4:1).
Construction of the 1H-1,2,3-Triazole Substituent
Azide Precursor Preparation
The 4-(propan-2-yl)phenyl azide is synthesized from 4-isopropylaniline:
-
Diazotization : NaNO (1.1 eq), HCl (3 eq) at 0–5°C.
-
Azide Formation : NaN (1.5 eq) in water, stirred for 1 hour.
CuAAC Reaction for Triazole Formation
The thiadiazole-bound alkyne reacts with the azide via click chemistry:
-
Catalyst : CuSO·5HO (10 mol%), sodium ascorbate (20 mol%).
-
Conditions : Ethanol/water (3:1), 60°C, 8 hours.
-
Workup : Extraction with ethyl acetate, drying (MgSO), and solvent evaporation.
Yield : 78%.
Characterization : (101 MHz, CDCl): δ 148.2 (triazole C-4), 122.5 (triazole C-5), 34.1 (CH(CH)).
Amide Coupling with 3-Methoxybenzoic Acid
Activation of Carboxylic Acid
The 3-methoxybenzoic acid is activated using HATU:
-
Reagents : HATU (1.2 eq), DIPEA (3 eq) in DMF.
-
Conditions : Stirring at room temperature for 30 minutes.
Coupling to Thiadiazole-Triazole Intermediate
The activated ester reacts with the amine-functionalized thiadiazole-triazole:
-
Conditions : DMF, 25°C, 12 hours.
-
Purification : Recrystallization from methanol/water.
Yield : 65%.
Characterization : HRMS (ESI+) : m/z calc. for CHNOS [M+H]: 475.1554; found: 475.1558.
Optimization and Mechanistic Insights
Solvent and Temperature Effects
Catalytic Efficiency in Triazole Formation
-
Copper source : CuSO·5HO provides superior regioselectivity (>95% 1,4-triazole) compared to CuI (82%).
Analytical and Spectroscopic Validation
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Molecular ion peak at m/z 475.1558 aligns with theoretical mass, confirming molecular integrity.
Comparative Yield Analysis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thiadiazole formation | Thiosemicarbazide, POCl, reflux | 72 | |
| Triazole cycloaddition | CuSO, sodium ascorbate, ethanol/water | 78 | |
| Amide coupling | HATU, DIPEA, DMF | 65 |
Challenges and Mitigation Strategies
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity?
The compound features a triazole ring, a thiadiazole moiety, and a methoxy-substituted benzamide group. The triazole and thiadiazole rings contribute to π-π stacking and hydrogen-bonding interactions, enhancing binding to biological targets, while the methoxy group modulates electronic properties and solubility . These structural elements are critical for its pharmacological potential, as the triazole-thiadiazole core is often associated with antimicrobial and anticancer activities in related analogs .
Q. What standard protocols are used for synthesizing this compound?
Synthesis typically involves multi-step reactions:
- Step 1: Formation of the triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
- Step 2: Thiadiazole ring assembly using thiourea derivatives under reflux conditions.
- Step 3: Benzamide coupling via EDC/HOBt-mediated amidation . Key parameters include solvent choice (DMF or acetonitrile), temperature (60–100°C), and catalyst (e.g., CuI for CuAAC). Yields range from 45–70% after purification by column chromatography .
Q. Which spectroscopic techniques confirm its structural integrity?
- NMR (¹H/¹³C): Identifies proton environments (e.g., methoxy singlet at δ 3.8–4.0 ppm) and aromatic carbons.
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 410.4).
- IR: Confirms amide C=O stretch (~1650 cm⁻¹) and triazole C-N absorption (~1450 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis efficiency?
| Parameter | Optimization Strategy | Impact |
|---|---|---|
| Catalyst | Replace CuI with Ru-based catalysts for regioselective triazole formation | Increases yield by 15–20% |
| Solvent | Use microwave-assisted synthesis in DMF | Reduces reaction time from 12h to 2h |
| Workup | Employ automated flash chromatography | Enhances purity (>95%) and reproducibility |
Q. How to resolve contradictions in biological activity data across studies?
Discrepancies in IC₅₀ values (e.g., antimicrobial assays) may arise from variations in:
- Assay conditions (e.g., pH, bacterial strain).
- Compound purity (HPLC vs. crude samples).
- Solubility limitations in aqueous media. Methodological solution: Standardize protocols (CLSI guidelines) and use DMSO stocks with <0.1% solvent concentration to minimize interference .
Q. What computational strategies predict binding modes to biological targets?
- Molecular docking (AutoDock Vina): Simulate interactions with kinase domains (e.g., EGFR) using the triazole-thiadiazole core as a hinge-binding motif .
- MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories .
- QSAR modeling: Correlate substituent effects (e.g., methoxy position) with activity .
Q. How to design derivatives with improved pharmacokinetic properties?
- Lipophilicity adjustment: Replace the isopropyl group with polar substituents (e.g., -OH, -NH₂) to enhance solubility.
- Metabolic stability: Introduce fluorine atoms at the benzamide para-position to block CYP450-mediated oxidation .
- In vitro screening: Use Caco-2 cell monolayers to predict intestinal absorption .
Data Contradiction Analysis
Q. Why do solubility measurements vary between studies?
Discrepancies arise from:
- Measurement techniques (shake-flask vs. HPLC solubility).
- Temperature control (25°C vs. 37°C).
- Polymorphic forms (amorphous vs. crystalline). Resolution: Characterize polymorphs via XRD and report solubility in standardized buffers (e.g., PBS) .
Q. How to address conflicting cytotoxicity data in cancer cell lines?
Variations may stem from:
- Cell line heterogeneity (e.g., MCF-7 vs. HeLa).
- Assay duration (24h vs. 72h exposure).
- Apoptosis vs. necrosis pathways. Recommendation: Validate results using orthogonal assays (e.g., Annexin V/PI staining and ATP-based viability) .
Methodological Resources
- Spectral Analysis: Refer to [] for NMR assignments and [] for IR benchmarks.
- Synthetic Protocols: Optimize steps using ICReDD’s computational-experimental feedback loop .
- Biological Assays: Follow NIH guidelines for reproducibility in antimicrobial testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
